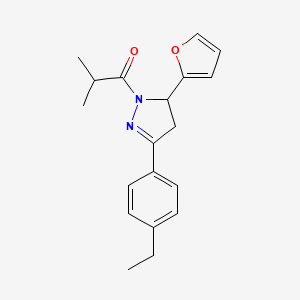
1-(3-(4-ethylphenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to be a complex organic molecule with several functional groups. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with an ethylphenyl group, a furan ring, and a 2-methylpropan-1-one group12.
Synthesis Analysis
While I couldn’t find the specific synthesis process for this compound, the synthesis of similar compounds often involves reactions like nucleophilic substitution, condensation, and cyclization3. The exact method would depend on the starting materials and the desired configuration of the final product.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole ring, a five-membered ring with two nitrogen atoms, would likely be the core structure of the molecule12.Chemical Reactions Analysis
Again, without specific studies on this compound, it’s hard to say exactly how it would react. However, compounds with similar structures can undergo a variety of reactions, including redox reactions, substitution reactions, and addition reactions3.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some properties that could be predicted include polarity, solubility, and reactivity12.Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research has shown the effectiveness of pyrazole derivatives in combating microbial infections. For instance, compounds related to the one have been synthesized and tested for their antimicrobial properties. These studies reveal that the structure of pyrazole derivatives plays a crucial role in their bioactivity, including antimicrobial effects against a range of bacteria and fungi. The synthesis and characterization of these compounds, including their biological activity assessments, provide valuable insights into their potential as antimicrobial agents (Hamed et al., 2020).
Synthesis of Novel Organic Compounds
Pyrazole derivatives serve as key intermediates in the synthesis of a wide variety of organic compounds with potential therapeutic and industrial applications. Studies have developed methods for synthesizing novel pyrazoline and imidazole derivatives with potential antimicrobial activity. These synthesis processes involve reactions with various hydrazines and other reagents, leading to compounds with significant biological activities. Such research demonstrates the versatility of pyrazole derivatives in organic synthesis and their contribution to the development of new therapeutic agents (Abdelrazek et al., 2010).
Materials Science Applications
In materials science, pyrazole derivatives have been explored for their potential in creating advanced materials. For example, they have been used in the synthesis of organic light-emitting diodes (OLEDs), where their structural properties can influence the efficiency and color properties of the OLEDs. This research area is significant for developing more efficient and durable displays and lighting solutions, highlighting the importance of pyrazole derivatives in modern materials science applications (Y. T. et al., 2001).
Safety And Hazards
Without specific toxicity data, it’s hard to say exactly how hazardous this compound would be. However, many organic compounds can be harmful or toxic, so it’s important to handle them with care4.
Direcciones Futuras
Future research on this compound could involve studying its synthesis, reactions, and potential applications. It could also involve investigating its physical and chemical properties, and its potential biological activity3.
Please note that this is a general analysis based on the structure of the compound and similar compounds. For a comprehensive analysis, specific studies on the compound would be needed.
Propiedades
IUPAC Name |
1-[5-(4-ethylphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-4-14-7-9-15(10-8-14)16-12-17(18-6-5-11-23-18)21(20-16)19(22)13(2)3/h5-11,13,17H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUINCXPYDQMIIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(4-ethylphenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2730396.png)
![3-(dimethylamino)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2730397.png)
![2,7-Dimethyl-4-(morpholin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2730398.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3,5-dimethylphenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2730399.png)
![7-bromo-2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2730400.png)

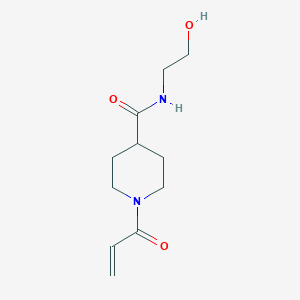
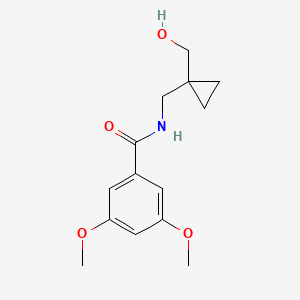
![(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2730407.png)
![3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B2730409.png)
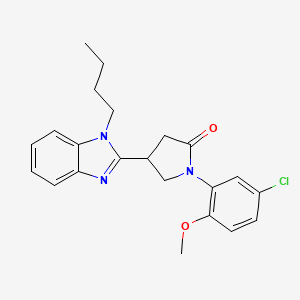
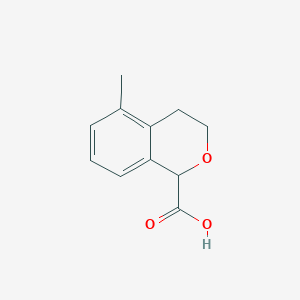
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2730414.png)
![N-(3-morpholinopropyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide](/img/structure/B2730417.png)